![molecular formula C12H11ClN4O4S B2532108 N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide CAS No. 328028-59-7](/img/structure/B2532108.png)
N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
“N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a hydrazine group, a nitrobenzene group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis pathway, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the hydrazine group could potentially be involved in reduction reactions, while the nitro group might participate in oxidation reactions .Scientific Research Applications
Antiviral Activity
The synthesis of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide has been explored for its antiviral potential. In a study by Chen et al., ten derivatives of this compound were synthesized, and bioassay tests revealed that certain derivatives exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests that this compound could be further investigated as a potential antiviral agent.
Antibacterial and Antibiofilm Properties
While not directly studied for this compound, related sulfonamide derivatives have demonstrated antibacterial and antibiofilm properties. Researchers have synthesized compounds with similar structural motifs and observed promising effects against bacterial pathogens and biofilm formation . Investigating the specific impact of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide on bacterial growth and biofilm formation could be an interesting avenue for future research.
Herbicidal Potential
Sulfonamide derivatives have been explored for their herbicidal properties in agriculture . Although not specifically tested for this compound, it might be worthwhile to investigate its effects on weed control. Herbicides play a crucial role in sustainable crop management, and novel compounds are always of interest to researchers in this field.
Anticonvulsant Activity
Certain 1,3,4-thiadiazoles, structurally related to our compound, have displayed anticonvulsant properties . While this specific compound hasn’t been studied in this context, it could be worth exploring its potential as an anticonvulsant agent. Epilepsy and related disorders remain significant medical challenges, and new therapeutic options are continually sought.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play a crucial role in numerous biological processes .
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
Based on the activities of similar compounds, it can be speculated that this compound may have a range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)12-7-10(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWOXHBRAKSDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide |
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